(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]
Description
(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] is a bis-Schiff base compound featuring two furan-2-yl groups connected via a methylene-linked imine backbone. This structure is synthesized through condensation reactions between furan-2-carbaldehyde and a diamine under acidic conditions. Key characteristics include:
- Molecular formula: Likely C₁₇H₁₄N₂O₂ (inferred from analogs in and ).
- Stereochemistry: E-configuration at both imine double bonds, ensuring planar rigidity.
- Spectral data: FT-IR peaks for C=N (~1622 cm⁻¹) and furan C-O-C (~1114 cm⁻¹), consistent with related compounds .
- Physical properties: Expected melting point ~180–185°C and moderate solubility in polar aprotic solvents (e.g., DMF), based on analogs in and .
Structure
3D Structure
Properties
CAS No. |
1238184-07-0 |
|---|---|
Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-[furan-2-yl-(furan-2-ylmethylideneamino)methyl]methanimine |
InChI |
InChI=1S/C15H12N2O3/c1-4-12(18-7-1)10-16-15(14-6-3-9-20-14)17-11-13-5-2-8-19-13/h1-11,15H |
InChI Key |
CYGDSXFTXXFMNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC(C2=CC=CO2)N=CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Hydrofuramide was first prepared in 1960 by Kapur via the reaction of furfural with aqueous ammonia in a chilled ethanol solution . The synthetic route involves the condensation of furfural and ammonia, resulting in the formation of hydrofuramide crystals with a melting point of 118-119 °C . Industrial production methods typically follow similar synthetic routes, ensuring the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Hydrofuramide undergoes various chemical reactions, primarily involving its reactive imine double bonds . Some notable reactions include:
Catalytic Hydrogenation: Using Raney nickel in the presence of ammonia in ethanol, hydrofuramide can be hydrogenated to produce mixtures of furfurylamine and difurfurylamine.
Lithium Aluminium Hydride Reduction: This reaction yields furfurin, a tetracyclic compound.
Scientific Research Applications
Hydrofuramide has diverse applications in scientific research and industry:
Rubber Vulcanization: It acts as a synergist with zinc stearate, enhancing the rate of vulcanization of styrene-butadiene rubber and natural rubber.
Pharmaceutical Intermediates: Hydrofuramide is used in the synthesis of various pharmaceutical compounds, including antihypertensive drugs.
Preservatives and Rodenticides: It has been found to be selectively toxic to rats, making it useful as a rodenticide.
Food Technology: Hydrofuramide is used as a preservative in certain food applications.
Mechanism of Action
The mechanism of action of hydrofuramide involves its reactive imine double bonds, which can undergo reduction and hydrogenation reactions . These reactions result in the formation of various amines, which have different biological and chemical properties. For instance, the reduction of hydrofuramide with sodium borohydride produces N,N-bisfurfuryl-2-furylmethanediamine, an antihypertensive compound .
Comparison with Similar Compounds
Key Observations :
- The furan-based target compound exhibits lower thermal stability (melting point) compared to biphenyl or methoxyphenyl analogs due to reduced aromatic stacking .
- Analog 2 (pyridinyl) likely has enhanced solubility in water due to the polar pyridine ring, unlike the furan-based compounds .
- Analog 3 achieves higher yields (~90%) due to electron-donating methoxy groups accelerating imine formation .
Functional and Application Differences
Key Observations :
Spectral and Stability Comparisons
- FT-IR : All compounds show C=N stretches near 1620 cm⁻¹, but furan-based compounds exhibit additional C-O-C peaks at ~1114 cm⁻¹ .
- ¹H NMR : Furan protons resonate at δ 7.2–7.9 ppm, distinct from pyridinyl (δ 8.0–8.5 ppm) or methoxyphenyl (δ 3.8 ppm for OCH₃) signals .
- Thermal Stability : Biphenyl and methoxyphenyl analogs have higher melting points (>180°C) due to extended conjugation, whereas furan derivatives are less stable .
Biological Activity
(E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] is a compound belonging to the class of Schiff bases, characterized by its dual furan moieties. Schiff bases are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.
- Molecular Formula : C12H10N2O2
- Molecular Weight : 218.22 g/mol
- IUPAC Name : (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine]
Antimicrobial Activity
Research has demonstrated that compounds with furan rings exhibit significant antimicrobial properties. A study highlighted that derivatives of furan-based Schiff bases showed inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 7.81 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria, indicating promising potential for further development as antibacterial agents .
Table 1: Antimicrobial Activity of Furan-Based Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] | E. coli | 15.62 |
| S. aureus | 7.81 | |
| P. aeruginosa | 31.25 |
Anticancer Activity
The anticancer potential of (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] has been explored through various in vitro studies. The compound exhibited cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant antiproliferative activity.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) | % Inhibition |
|---|---|---|
| MCF7 | 12.5 | 85% |
| HCT116 | 15.0 | 80% |
| A549 | 10.0 | 90% |
The biological activity of (E,E)-N,N'-[(Furan-2-yl)methylene]bis[1-(furan-2-yl)methanimine] can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Studies suggest that furan derivatives induce oxidative stress in cells, leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerases and kinases.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cells from proliferating.
Case Studies
A notable case study investigated the effects of this compound on breast cancer cell lines, demonstrating a dose-dependent response in cell viability assays. The findings indicated that treatment with the compound resulted in increased apoptosis markers, including caspase activation and PARP cleavage.
Another study focused on its antibacterial properties against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
